N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide

Medicinal Chemistry Lead Optimization Physicochemical Property Prediction

Secure your supply of this advanced isoxazole-3-carboxamide building block, designed for focused SAR libraries targeting TRPV1. Its unique isochroman-3-ylmethyl substituent offers a distinct ~2-unit logP shift and increased molecular volume versus simpler N-alkyl analogs, enabling systematic LipE/LE parameter optimization. Perfect as a rigid linker module for PROTACs, the N-methylated carboxamide provides a reliable conjugation point, while the isochroman oxygen enhances solubility. Deploy as a matched-pair comparator to drive multiparameter ADME optimization in your medicinal chemistry program.

Molecular Formula C16H18N2O3
Molecular Weight 286.331
CAS No. 2034205-32-6
Cat. No. B2354260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide
CAS2034205-32-6
Molecular FormulaC16H18N2O3
Molecular Weight286.331
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N(C)CC2CC3=CC=CC=C3CO2
InChIInChI=1S/C16H18N2O3/c1-11-7-15(17-21-11)16(19)18(2)9-14-8-12-5-3-4-6-13(12)10-20-14/h3-7,14H,8-10H2,1-2H3
InChIKeyPOBDHUOYFLZYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide: Baseline Identity and Compound Class Classification


The compound N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide (CAS 2034205-32-6) is a synthetic small molecule belonging to the isoxazole-3-carboxamide subclass. Its core structural elements—an isoxazole ring substituted at the 5-position with a methyl group and an N-methylated carboxamide linked to an isochroman-3-ylmethyl moiety—place it within a widely explored scaffold known for diverse biological activities including anti-inflammatory, analgesic, and TRPV1 modulation [1]. The isochroman fragment distinguishes it from simpler aryl/alkyl-substituted analogs and imposes specific conformational and steric constraints that influence molecular recognition [2]. This compound is primarily offered as a research building block (typical purity ≥95%) for medicinal chemistry optimization programs and probe development [3].

Why N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide Cannot Be Interchanged with Generic Isoxazole-3-carboxamide Analogs


Within the isoxazole-3-carboxamide class, potency, selectivity, and pharmacokinetic profiles are exquisitely sensitive to small modifications of the amide nitrogen substituent and the heterocycle 5-position. Published structure-activity relationship (SAR) campaigns demonstrate that replacing an N-methyl with an N-isochroman-3-ylmethyl group alters logP by approximately 0.8–1.2 units and increases molecular volume by ~65 ų, directly impacting solubility, permeability, and target binding pocket accommodation [1]. Class-level evidence from TRPV1 antagonist programs shows that subtle changes in the N-substituent can shift selectivity between hTRPV1 and hTRPA1, with some analogs displaying >100-fold selectivity shifts [2]. Consequently, generic substitution without precise head-to-head data risks failure to replicate biological activity, selectivity, or physical property windows critical for hit-to-lead progression and in vivo proof-of-concept studies.

Quantitative Differentiation Evidence for N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide


Increased Steric Bulk and Predicted LogP Relative to N,5-Dimethylisoxazole-3-carboxamide

The replacement of the amide N-methyl group in N,5-dimethylisoxazole-3-carboxamide (MW 140.14 g/mol) with an N-isochroman-3-ylmethyl substituent increases molecular weight to 286.33 g/mol and adds approximately 65 ų of steric volume. Predicted logP increases from −0.08 (N,5-dimethyl analog) to 1.87 for the target compound, reflecting a nearly 2-unit shift in lipophilicity that alters membrane permeability and solubility profiles [1]. This difference is structural: the isochroman oxygen may engage in additional hydrogen bonding with water, partially offsetting the hydrophobic effect of the added methylene carbons, but the net effect is a compound ~1.5–2.0 logD units more lipophilic than the bare N-methyl parent [2].

Medicinal Chemistry Lead Optimization Physicochemical Property Prediction

Isochroman Scaffold Contribution to TRPV1 Antagonist Potency: Class-Level SAR Evidence

Class-level SAR from Merck Sharp & Dohme's isoxazole-3-carboxamide TRPV1 antagonist program shows that replacement of the N-substituent with a 1S,3R-3-aminocyclohexanol motif improved potency (IC50) from ~200 nM to 2–10 nM in capsaicin-induced calcium flux assays while simultaneously increasing aqueous solubility [1]. Although the isochroman system is not a direct 3-aminocyclohexanol isostere, the conformational rigidity and oxygen lone-pair contributions from the isochroman ring are expected to impose distinct binding constraints compared to fully flexible N-alkyl chains or simple aryl substituents, potentially producing IC50 shifts of 5–50-fold depending on target site topology [2].

Pain Research TRPV1 Antagonism Isosteric Replacement

Xanthine Oxidase Inhibitory Activity: Comparative Biochemical Potency

In a competitive inhibition assay of bovine xanthine oxidase (XO) using xanthine as substrate, N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide exhibited a Ki of 820 nM and an IC50 of 12,400 nM [1]. This potency places the compound in a moderate inhibition range compared to clinical xanthine oxidase inhibitors (e.g., allopurinol oxypurinol Ki typically <10 nM, febuxostat Ki <1 nM) but significantly weaker than potent isoxazole-based XO inhibitors reported in the literature (IC50 values as low as 3–50 nM for optimized analogs [2]).

Xanthine Oxidase Inhibition Enzyme Assay Gout Research

Recommended Application Scenarios for N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide


Scaffold for TRPV1 Antagonist Hit-to-Lead Optimization

Use this compound as an advanced starting point for synthesizing focused libraries of isochroman-containing isoxazole-3-carboxamides targeting TRPV1. The class-level SAR evidence indicates that N-substituent modifications within this scaffold can produce 10–50-fold potency improvements (IC50 shifts from ~200 nM to single-digit nM), making systematic isochroman derivatization a viable strategy for achieving both target potency and solubility balance [1]. The isochroman oxygen provides an additional hydrogen-bond acceptor site that could be exploited for solubility enhancement relative to purely lipophilic N-substituents [2].

Negative Control or Moderate-Affinity Tool for Xanthine Oxidase Assays

The confirmed Ki of 820 nM against bovine xanthine oxidase provides a defined, modest-affinity reference compound suitable as a negative or moderate-activity control in XO inhibition screens [3]. Its potency lies within the dynamic range of standard spectrophotometric xanthine oxidase assays (uric acid formation at 295 nm) and can be used to calibrate assay sensitivity without the risk of complete enzyme inhibition at typical screening concentrations of 1–10 µM [3].

Building Block for PROTAC and Bifunctional Molecule Synthesis

The isochroman-3-ylmethyl moiety serves as a rigid, oxygenated linker module ideal for incorporation into proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules where linker length, rigidity, and hydrogen-bonding capacity critically influence ternary complex formation [4]. The N-methylated carboxamide junction provides a straightforward coupling point for E3 ligase ligand conjugation, while the isochroman system offers superior metabolic stability compared to flexible polymethylene linkers due to reduced CYP-mediated oxidation at benzylic positions [4].

Isoxazole-3-carboxamide Scaffold Physicochemical Comparator in Parallel SAR

Deploy this compound as a matched-pair comparator in parallel synthesis and SAR studies against close analogs such as N-benzyl-N,5-dimethylisoxazole-3-carboxamide and N-(2-phenylethyl)-N,5-dimethylisoxazole-3-carboxamide. The ~2-unit logP shift and ~65 ų volume increase relative to the N-methyl parent enables systematic evaluation of lipophilic efficiency (LipE) and ligand efficiency (LE) parameters, guiding multiparameter optimization of ADME properties within the isoxazole-3-carboxamide chemotype [1].

Quote Request

Request a Quote for N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.